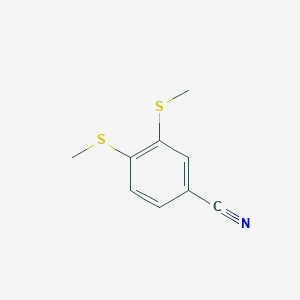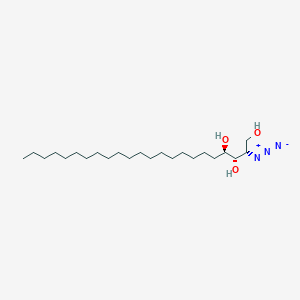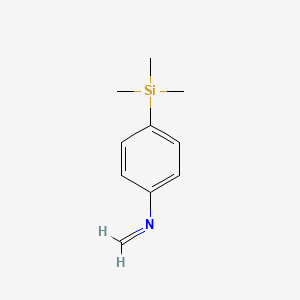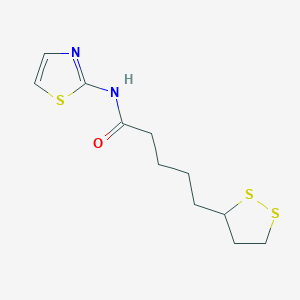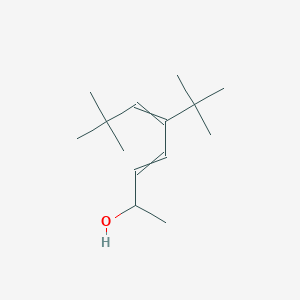
5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol is an organic compound with the molecular formula C14H26O It is characterized by the presence of a tert-butyl group and two methyl groups attached to an octadiene backbone, with a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-7,7-dimethylocta-3,5-dien-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-di-tert-butylphenol with methyl 4-formylbenzoate in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures, typically around 418.15 K, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the octadiene backbone can be reduced to single bonds.
Substitution: The tert-butyl and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-tert-butyl-7,7-dimethylocta-3,5-dien-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s hydrophobic tert-butyl and methyl groups can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butylphenol: Shares the tert-butyl groups but lacks the octadiene backbone.
Methyl 4-formylbenzoate: Contains a formyl group and a benzene ring but lacks the tert-butyl and methyl groups.
Uniqueness
5-Tert-butyl-7,7-dimethylocta-3,5-dien-2-ol is unique due to its combination of a hydroxyl group, tert-butyl groups, and an octadiene backbone. This unique structure imparts specific chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
919516-36-2 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
5-tert-butyl-7,7-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C14H26O/c1-11(15)8-9-12(14(5,6)7)10-13(2,3)4/h8-11,15H,1-7H3 |
InChI Key |
MQGILFJEMZDFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC(=CC(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


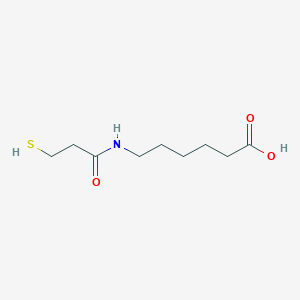
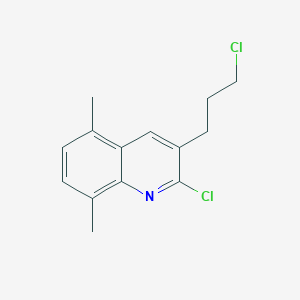

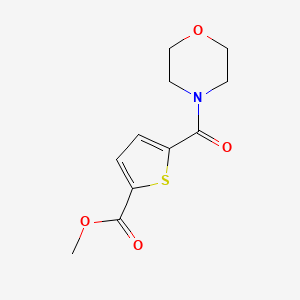
![2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B12626036.png)
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)

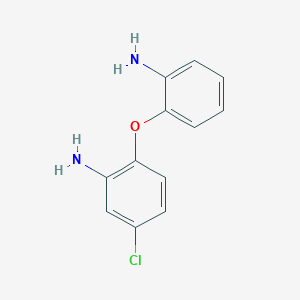
![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
![Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B12626079.png)
